molecular formula C24H19NO B14159613 1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine CAS No. 24609-78-7

1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine

Cat. No.: B14159613
CAS No.: 24609-78-7
M. Wt: 337.4 g/mol
InChI Key: NBNWBPSBPMRDTE-UHFFFAOYSA-N
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Description

1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine is an organic compound with the molecular formula C24H19NO. . This compound is characterized by a naphthalene ring fused with an oxazine ring, and it has two phenyl groups attached to the oxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine can be synthesized through a multicomponent reaction involving β-naphthol, aromatic aldehydes, and aliphatic amines. One common method involves using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . Another efficient method is the Mannich reaction, which involves the condensation of β-naphthol, formaldehyde, and primary amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted naphthoxazines .

Scientific Research Applications

1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the production of pro-inflammatory mediators such as prostaglandins. By inhibiting COX-2, the compound reduces inflammation and pain . Molecular docking studies have shown that the compound binds effectively to the active site of the COX-2 enzyme, leading to its inhibitory effects .

Properties

CAS No.

24609-78-7

Molecular Formula

C24H19NO

Molecular Weight

337.4 g/mol

IUPAC Name

1,3-diphenyl-2,3-dihydro-1H-benzo[f][1,3]benzoxazine

InChI

InChI=1S/C24H19NO/c1-3-10-18(11-4-1)23-22-20-14-8-7-9-17(20)15-16-21(22)26-24(25-23)19-12-5-2-6-13-19/h1-16,23-25H

InChI Key

NBNWBPSBPMRDTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC(N2)C5=CC=CC=C5

Origin of Product

United States

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